Ethyl (4,5,6-trimethylpyridin-2-YL)acetate
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Overview
Description
Ethyl (4,5,6-trimethylpyridin-2-YL)acetate is an organic compound that belongs to the class of esters Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4,5,6-trimethylpyridin-2-YL)acetate typically involves the esterification of 4,5,6-trimethylpyridine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4,5,6-trimethylpyridin-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 4,5,6-trimethylpyridine-2-carboxylic acid.
Reduction: 4,5,6-trimethylpyridin-2-ylmethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Ethyl (4,5,6-trimethylpyridin-2-YL)acetate is primarily related to its ability to interact with various molecular targets. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Ethyl (4,5,6-trimethylpyridin-2-YL)acetate can be compared with other similar compounds such as:
Ethyl 2-(pyridin-4-yloxy)acetate: Another ester with a pyridine ring, but with different substitution patterns.
Ethyl (4-(acetylamino)-2,3,5-trimethylphenoxy)acetate: A compound with a similar ester moiety but different aromatic substitution.
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: A structurally related compound with a piperidine ring.
Properties
CAS No. |
1393545-41-9 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 2-(4,5,6-trimethylpyridin-2-yl)acetate |
InChI |
InChI=1S/C12H17NO2/c1-5-15-12(14)7-11-6-8(2)9(3)10(4)13-11/h6H,5,7H2,1-4H3 |
InChI Key |
MTSBOIPKCNWUHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=C(C(=C1)C)C)C |
Origin of Product |
United States |
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